molecular formula C6H5BrClN3 B6281968 5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 2287301-41-9

5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride

Cat. No. B6281968
CAS RN: 2287301-41-9
M. Wt: 234.5
InChI Key:
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Description

5-Bromo-1H-pyrazolo[3,4-c]pyridine, also known as BCMP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a versatile compound that has been used in the synthesis of other compounds, as a catalyst in organic reactions, and as a potential therapeutic agent. It appears as a colorless to pale yellow crystalline powder .


Synthesis Analysis

The synthesis of 5-bromo-1H-pyrazolo[3,4-c]pyridine involves the use of 5-Bromo-1 H-pyrazolo [3,4-b]pyridine and N-iodosuccinimide, which are dissolved by DMF, and then heated at 60 °C and stirred for 12 hours .


Molecular Structure Analysis

The molecular structure of 5-bromo-1H-pyrazolo[3,4-c]pyridine consists of a pyrazole ring and a pyridine ring, with a bromine atom connecting the two rings . The molecular formula is C6H4BrN3 .


Physical And Chemical Properties Analysis

5-Bromo-1H-pyrazolo[3,4-c]pyridine is a solid compound . It is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but is almost insoluble in water .

Mechanism of Action

5-Bromo-1H-pyrazolo[3,4-c]pyridine derivatives have been studied as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Safety and Hazards

This compound is classified as a combustible solid . It does not have a flash point and is not applicable for WGK classification . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride involves the reaction of 5-bromo-3-cyanopyridine with hydrazine hydrate followed by cyclization with sodium acetate and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of the final compound.", "Starting Materials": [ "5-bromo-3-cyanopyridine", "hydrazine hydrate", "sodium acetate", "acetic anhydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-bromo-3-cyanopyridine is reacted with hydrazine hydrate in ethanol at reflux temperature to form 5-bromo-3-hydrazinopyridine.", "Step 2: To the reaction mixture from step 1, sodium acetate and acetic anhydride are added and the mixture is heated at reflux temperature for several hours to form 5-bromo-1H-pyrazolo[3,4-c]pyridine.", "Step 3: The resulting product from step 2 is dissolved in water and treated with hydrochloric acid to obtain the hydrochloride salt of 5-bromo-1H-pyrazolo[3,4-c]pyridine." ] }

CAS RN

2287301-41-9

Product Name

5-bromo-1H-pyrazolo[3,4-c]pyridine hydrochloride

Molecular Formula

C6H5BrClN3

Molecular Weight

234.5

Purity

95

Origin of Product

United States

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